16,17-EDT

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

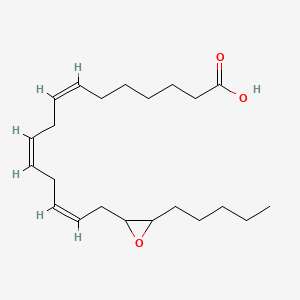

C22H36O3 |

|---|---|

Molekulargewicht |

348.5 g/mol |

IUPAC-Name |

(7Z,10Z,13Z)-15-(3-pentyloxiran-2-yl)pentadeca-7,10,13-trienoic acid |

InChI |

InChI=1S/C22H36O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h5-8,12,15,20-21H,2-4,9-11,13-14,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,15-12- |

InChI-Schlüssel |

MKJPTTFETPPMAD-DXYLRVIWSA-N |

Isomerische SMILES |

CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCCCC(=O)O |

Kanonische SMILES |

CCCCCC1C(O1)CC=CCC=CCC=CCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 16,17-Epoxydihydrotestosterone (16,17-EDT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

16,17-Epoxydihydrotestosterone (16,17-EDT) represents a synthetically accessible derivative of the potent androgen, dihydrotestosterone (B1667394) (DHT). While not extensively characterized in scientific literature under this specific name, its chemical structure, featuring an epoxide ring fused to the D-ring of the androstane (B1237026) skeleton, suggests unique chemical properties and potential for novel biological activities. This technical guide elucidates the inferred chemical structure of this compound, proposes a viable synthetic pathway, and discusses its potential biological role and signaling mechanisms based on analogous steroidal epoxides. This document aims to provide a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction

Dihydrotestosterone (DHT) is a critical androgen, playing a pivotal role in male sexual development and function through its high-affinity binding to the androgen receptor (AR). Chemical modifications to the steroid nucleus of DHT and other androgens have historically yielded compounds with altered pharmacokinetic profiles, receptor binding affinities, and biological activities. The introduction of an epoxide ring, a strained three-membered ether, is a known modification that can significantly impact a molecule's reactivity and interaction with biological targets. Steroids bearing an epoxide group have been explored for a range of applications, including as intermediates in pharmaceutical synthesis and as bioactive molecules in their own right, exhibiting anti-inflammatory, anti-proliferative, and neuroprotective properties.[1][2]

This guide focuses on 16,17-Epoxydihydrotestosterone (this compound), a DHT derivative with an epoxide at the C16-C17 position. The presence of this epoxide is anticipated to modulate the biological activity of the parent androgen.

Chemical Structure and Stereochemistry

The core structure of this compound is the 5α-androstan-3-one backbone of dihydrotestosterone. An epoxide ring is incorporated at the 16 and 17 positions. This introduces a new stereochemical consideration, as the epoxide can be oriented on either the alpha (bottom) or beta (top) face of the steroid. Consequently, two primary stereoisomers of this compound are proposed:

-

16α,17α-Epoxydihydrotestosterone: The epoxide ring is on the alpha face.

-

16β,17β-Epoxydihydrotestosterone: The epoxide ring is on the beta face.

The chemical properties and biological activity of these isomers are expected to differ due to the distinct spatial arrangement of the epoxide ring influencing receptor interaction.

Table 1: Chemical Properties of Proposed this compound Isomers

| Property | 16α,17α-Epoxydihydrotestosterone | 16β,17β-Epoxydihydrotestosterone |

| Molecular Formula | C₁₉H₂₈O₂ | C₁₉H₂₈O₂ |

| Molecular Weight | 288.43 g/mol | 288.43 g/mol |

| IUPAC Name | (1S,3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-Dimethyl-1,2,3,3a,3b,4,5,5a,6,7,9,9a,9b,10,11,11a-hexadecahydro-7H-cyclopenta[a]phenanthren-7-one, 16,17-epoxy-, (16α,17α)- | (1S,3aS,3bR,5aS,9aS,9bS,11aS)-9a,11a-Dimethyl-1,2,3,3a,3b,4,5,5a,6,7,9,9a,9b,10,11,11a-hexadecahydro-7H-cyclopenta[a]phenanthren-7-one, 16,17-epoxy-, (16β,17β)- |

| Parent Compound | Dihydrotestosterone | Dihydrotestosterone |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely synthetic route would involve the following key steps:

-

Formation of a 16,17-unsaturated precursor: Starting from a suitable androstane derivative, a double bond at the C16-C17 position would be introduced.

-

Epoxidation: The C16-C17 double bond of the precursor would be subjected to epoxidation. The choice of epoxidizing agent can influence the stereoselectivity of the reaction, yielding predominantly either the α- or β-epoxide. Common epoxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

References

In Vitro Mechanism of Action of 16,17-Epoxydocosatetraenoic Acid (16,17-EDT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Epoxydocosatetraenoic acid (16,17-EDT) is a lipid mediator derived from the omega-3 fatty acid, docosahexaenoic acid (DHA), through the cytochrome P450 (CYP) epoxygenase pathway.[1][2][3] As a member of the epoxydocosapentaenoic acid (EDP) family, this compound is emerging as a significant signaling molecule with potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound and its broader class of EDPs, with a focus on its anti-angiogenic, vasodilatory, and anti-inflammatory properties. While much of the current research has investigated the effects of the more abundant 19,20-EDP regioisomer, the findings offer critical insights into the likely biological activities of this compound.

Core Biological Activities and Mechanism of Action

In vitro studies have revealed that EDPs, including by extension this compound, exhibit a range of biological effects that are often contrary to those of their omega-6 fatty acid-derived counterparts, the epoxyeicosatrienoic acids (EETs).[1] The primary mechanism of action for the anti-angiogenic effects of EDPs appears to be mediated through the vascular endothelial growth factor (VEGF) receptor 2 (VEGFR-2).[1]

Anti-Angiogenic Effects

A key biological activity of EDPs is the inhibition of angiogenesis, the formation of new blood vessels. This is a critical process in both normal physiology and in pathological conditions such as tumor growth and macular degeneration.

-

Inhibition of Endothelial Cell Migration and Proliferation: EDPs have been shown to suppress the migration of endothelial cells, a crucial step in the angiogenic cascade.

-

Reduction of Protease Production: The breakdown of the extracellular matrix by proteases is essential for endothelial cell invasion. EDPs inhibit the production of these enzymes.

-

Suppression of Tube Formation: In vitro angiogenesis assays demonstrate that EDPs inhibit the formation of capillary-like structures by endothelial cells.

Vasodilatory Properties

Metabolites of DHA, including EDPs, are potent vasodilators of coronary arterioles. This effect is primarily attributed to the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. Activation of these channels leads to hyperpolarization and relaxation of the smooth muscle, resulting in vasodilation.

Anti-inflammatory and Analgesic Potential

EDPs have demonstrated anti-inflammatory properties and the ability to reduce inflammatory and neuropathic pain. This suggests a role for this compound in modulating inflammatory signaling pathways, although the precise molecular targets are still under investigation.

Signaling Pathways

The signaling pathways initiated by this compound and other EDPs are a key area of ongoing research. The best-characterized pathway to date is their modulation of VEGF signaling in endothelial cells.

References

An In-depth Technical Guide to the Solubility and Stability Testing of Dithiol-Containing Compounds

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide provides a framework for the solubility and stability testing of dithiol-containing compounds. As of this writing, specific public-domain data for a compound designated "16,17-EDT" is not available. Therefore, this document outlines general methodologies and provides illustrative data based on established principles and related compounds, such as Ethane-1,2-dithiol (EDT). The experimental protocols are based on guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction

Dithiol-containing compounds are an important class of molecules in pharmaceutical development, often utilized for their metal-chelating properties and as building blocks in organic synthesis. A thorough understanding of their solubility and stability is critical for formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements. This guide details the core experimental protocols and data presentation for assessing the solubility and stability of these compounds.

Solubility Testing

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. The following section outlines the protocol for determining the solubility of a dithiol compound in various solvents.

Experimental Protocol: Equilibrium Solubility Method

This method determines the saturation concentration of the compound in a given solvent at a specific temperature.

Materials:

-

Test compound (e.g., a this compound derivative)

-

A panel of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH, ethanol, dimethyl sulfoxide (B87167) (DMSO)).

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Add an excess amount of the test compound to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).

-

After incubation, visually inspect the vials for the presence of undissolved solid material.

-

Centrifuge the samples to pellet the undissolved solids.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

-

The experiment should be performed in triplicate for each solvent.

Data Presentation: Solubility Data

The results of the solubility testing should be presented in a clear and concise table.

| Solvent System | Temperature (°C) | pH (for aqueous) | Mean Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | 7.0 | Illustrative Value: 0.5 | ± 0.02 |

| PBS | 25 | 7.4 | Illustrative Value: 0.8 | ± 0.03 |

| 0.1 N HCl | 25 | 1.2 | Illustrative Value: 0.2 | ± 0.01 |

| Ethanol | 25 | N/A | Illustrative Value: 15.2 | ± 0.5 |

| DMSO | 25 | N/A | Illustrative Value: >100 | N/A |

Stability Testing

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products. The following protocols are based on ICH Q1A(R2) guidelines.[1]

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can help in developing stability-indicating analytical methods.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidation: 3% Hydrogen Peroxide at room temperature for 24 hours.

-

Thermal Stress: 80 °C for 48 hours (in solid state and in solution).

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

-

Prepare solutions of the test compound in a suitable solvent.

-

Expose the solutions and solid samples to the stress conditions outlined above.

-

At appropriate time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).

-

Analyze the samples using a stability-indicating HPLC method to determine the percentage of the remaining compound and to detect and quantify any degradation products.

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.

Storage Conditions (as per ICH guidelines):

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

Procedure:

-

Package the drug substance in containers that simulate the proposed market packaging.

-

Place the samples in stability chambers maintained at the specified conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Presentation: Stability Data

The results from the stability studies should be tabulated to show the change in critical quality attributes over time.

Table 2: Accelerated Stability Data (40°C/75% RH)

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White powder | 99.8 | 0.15 |

| 3 | White powder | 98.5 | 0.45 |

| 6 | White powder | 97.2 | 0.78 |

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow can aid in understanding the logical progression of the testing process.

Caption: Workflow for Stability Testing of a Drug Product.

Signaling Pathways

Given the absence of specific information on the biological targets of "this compound," a diagram of a relevant signaling pathway cannot be accurately constructed. However, if the compound were, for example, a chelating agent designed to mitigate metal-induced oxidative stress, a relevant pathway to visualize would be the Nrf2 signaling pathway, which is a key regulator of cellular antioxidant responses. For the purpose of illustrating the DOT language capabilities as requested, a simplified, hypothetical signaling pathway is provided below.

Caption: Hypothetical Signaling Pathway for a Chelating Agent.

Conclusion

This technical guide provides a foundational understanding of the principles and practices involved in the solubility and stability testing of dithiol-containing compounds. Adherence to these standardized protocols is crucial for generating reliable data to support drug development and regulatory submissions. The provided templates for data presentation and workflow visualization can be adapted for specific research and development needs.

References

An In-depth Technical Guide to the Physicochemical Properties of Cardenolides, the Class Encompassing 16,17-Epoxy-deoxy-trianhydro-glaucogenin

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cardenolides

Cardenolides are a class of naturally occurring steroids that are characterized by a specific steroid nucleus, an unsaturated butyrolactone ring at the C-17 position, and a sugar moiety attached at the C-3 position.[1][2] These compounds are well-known for their potent biological activity, most notably their ability to inhibit the Na+/K+-ATPase enzyme, which has led to their historical use in treating heart conditions.[3] Recently, there has been a resurgence of interest in cardenolides for their potential anticancer, antiviral, and immunomodulatory effects.[1][4]

The general structure of a cardenolide consists of a steroid core with a characteristic U-shaped conformation, which is crucial for its interaction with Na+/K+-ATPase. The diversity within this class arises from variations in the stereochemistry of the steroid backbone and the number and type of sugar residues.

Physicochemical Properties of Cardenolides

The physicochemical properties of cardenolides can vary significantly based on their specific structure, particularly the nature of the sugar moieties, which influences their polarity and solubility. Below is a summary of the general physicochemical properties of this class of compounds.

| Property | Typical Range / Characteristics | Source |

| Molecular Formula | C23H34O2 (for the aglycone cardenolide) | |

| Molecular Weight | ~342.5 g/mol (for the aglycone cardenolide) | |

| Melting Point | Highly variable depending on the specific compound and its glycosylation pattern. | |

| Solubility | Generally, cardenolides have low aqueous solubility and are more soluble in organic solvents like methanol (B129727), ethanol, and DMSO. The solubility in different solvents can vary substantially. | |

| Physical Appearance | Typically crystalline solids. |

Experimental Protocols for Physicochemical Characterization

Accurate characterization of the physicochemical properties of cardenolides is essential for drug development and biological research. The following are standard experimental protocols used for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC is a widely used and effective method for the separation and quantification of cardiac glycosides from various sources, including plant extracts and pharmaceutical formulations.

Methodology:

-

Column: A C18 reversed-phase column is commonly employed.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is typically used. The specific gradient is optimized to achieve good separation of the target compound from impurities.

-

Detection: UV detection at around 220 nm is standard for cardenolides.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a reference standard.

Mass Spectrometry (MS) for Structural Elucidation and Molecular Weight Determination

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for determining the molecular weight and elucidating the structure of cardenolides.

Methodology:

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these relatively fragile molecules.

-

Analysis: High-resolution mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of the molecule.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragment ions. This fragmentation pattern provides valuable information about the structure of the aglycone and the sequence of the sugar moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of cardenolides, providing detailed information about the connectivity and stereochemistry of the molecule.

Methodology:

-

1D NMR: 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the NMR signals and the determination of the molecule's structure.

Solubility Determination

The "shake-flask" method is a traditional and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

An excess amount of the cardenolide is added to a specific solvent (e.g., water, buffer, or organic solvent).

-

The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved cardenolide in the filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

Biological Signaling Pathways of Cardenolides

The primary mechanism of action of cardenolides is the inhibition of the Na+/K+-ATPase, a transmembrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition triggers a cascade of downstream signaling events.

Na+/K+-ATPase Inhibition and Downstream Signaling

The binding of a cardenolide to the Na+/K+-ATPase leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the Na+/Ca2+ exchanger, resulting in an increase in intracellular calcium levels. This elevation in intracellular calcium is responsible for the cardiotonic effects of these compounds. Beyond this direct ionic effect, the interaction of cardenolides with the Na+/K+-ATPase also activates several intracellular signaling pathways, including the Src/Ras/Raf/MEK/ERK pathway and the PI3K/Akt pathway.

Experimental Workflow for Investigating Signaling Pathways

Investigating how a novel cardenolide like 16,17-EDT modulates these signaling pathways is crucial to understanding its biological activity. A typical experimental workflow is outlined below.

Conclusion

While specific data for 16,17-Epoxy-deoxy-trianhydro-glaucogenin remains elusive, the extensive body of research on cardenolides provides a robust framework for initiating studies on this and other novel derivatives. The methodologies and signaling pathways described in this guide offer a solid starting point for researchers aiming to characterize the physicochemical properties and elucidate the biological mechanisms of new cardiac glycosides. Further research into the synthesis and characterization of specific glaucogenin derivatives will be invaluable in expanding our understanding of this important class of natural products and their therapeutic potential.

References

- 1. Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Cardenolide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Toxicity Screening of 16,17-Epoxy-estradiol (16,17-EDT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed in vitro toxicity screening strategy for the novel steroidal compound, 16,17-Epoxy-estradiol (16,17-EDT). Due to the limited availability of specific toxicity data for this compound, this document outlines a robust, tiered approach based on established methodologies for assessing the toxicological profile of steroid hormones and their metabolites. The guide details experimental protocols for key assays, presents illustrative data in a structured format, and includes visualizations of critical signaling pathways and experimental workflows to facilitate understanding and implementation in a research and development setting. The primary objective is to offer a scientifically grounded framework for evaluating the potential cytotoxic, genotoxic, and endocrine-disrupting properties of this compound, thereby informing its potential for further development.

Introduction

16,17-Epoxy-estradiol (this compound) is a derivative of the primary female sex hormone, 17β-estradiol (E2). While the biological activities of E2 are well-documented, the introduction of an epoxide group at the 16 and 17 positions can significantly alter its pharmacological and toxicological properties. Epoxides are known to be reactive functional groups that can interact with cellular macromolecules, including DNA and proteins, potentially leading to toxicity. Therefore, a thorough in vitro toxicity assessment is crucial to characterize the safety profile of this compound.

This guide presents a multi-faceted in vitro screening cascade designed to evaluate the potential toxicity of this compound. The proposed assays will investigate its effects on cell viability, DNA integrity, and interaction with the estrogen receptor, providing a foundational understanding of its toxic potential.

Tiered In Vitro Toxicity Screening Strategy

A tiered approach to in vitro toxicity testing allows for a systematic and resource-efficient evaluation of a compound's potential hazards. The proposed strategy for this compound is as follows:

-

Tier 1: Cytotoxicity Assessment. The initial tier focuses on evaluating the general toxicity of this compound to cells. This is a fundamental step to determine the concentration range at which the compound elicits a toxic response and to establish concentrations for subsequent, more specific assays.

-

Tier 2: Genotoxicity Assessment. Following the determination of its cytotoxic potential, the second tier assesses the ability of this compound to damage genetic material. This is of particular importance given the presence of the reactive epoxide moiety.

-

Tier 3: Endocrine Disruption Potential. The final tier investigates the interaction of this compound with the estrogen receptor. This is crucial for understanding whether the compound retains the hormonal activity of its parent molecule, E2, and its potential to disrupt endocrine signaling.

Experimental Workflow for In Vitro Toxicity Screening of this compound

Caption: Tiered workflow for the in vitro toxicity assessment of this compound.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data from the proposed in vitro toxicity screening of this compound.

Table 1: Cytotoxicity of this compound in HepG2 and MCF-7 Cells

| Concentration (µM) | HepG2 Cell Viability (%) (MTT Assay) | HepG2 Cytotoxicity (%) (LDH Assay) | MCF-7 Cell Viability (%) (MTT Assay) | MCF-7 Cytotoxicity (%) (LDH Assay) |

| 0 (Vehicle) | 100.0 ± 4.5 | 0.0 ± 1.2 | 100.0 ± 5.1 | 0.0 ± 1.5 |

| 0.1 | 98.2 ± 3.9 | 1.5 ± 0.8 | 99.1 ± 4.8 | 0.8 ± 0.5 |

| 1 | 95.6 ± 4.1 | 3.8 ± 1.1 | 96.5 ± 5.3 | 2.9 ± 0.9 |

| 10 | 82.1 ± 5.6 | 15.4 ± 2.5 | 75.3 ± 6.2 | 22.8 ± 3.1 |

| 50 | 51.3 ± 6.8 | 48.9 ± 5.4 | 48.9 ± 7.1 | 50.2 ± 6.0 |

| 100 | 25.7 ± 4.2 | 73.1 ± 6.9 | 21.4 ± 3.9 | 78.5 ± 7.2 |

| IC50 (µM) | ~50 | - | ~52 | - |

Data are presented as mean ± standard deviation (n=3).

Table 2: Genotoxicity of this compound

| Treatment | Comet Assay (% Tail DNA) | Micronucleus Assay (Micronuclei/1000 cells) |

| Vehicle Control | 2.5 ± 0.8 | 5 ± 2 |

| This compound (10 µM) | 8.9 ± 2.1 | 12 ± 3 |

| This compound (25 µM) | 25.4 ± 4.5 | 35 ± 6 |

| Positive Control (MMS) | 45.1 ± 5.9 | 88 ± 9 |

Data are presented as mean ± standard deviation (n=3). MMS = Methyl methanesulfonate.

Table 3: Estrogen Receptor (ERα) Binding Affinity of this compound

| Compound | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) (E2 = 100%) |

| 17β-Estradiol (E2) | 0.1 | 100 |

| This compound | 5.2 | 1.9 |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

4.1.1. MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its absorbance is directly proportional to the number of viable cells.

-

Procedure:

-

Seed HepG2 or MCF-7 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (0.1 to 100 µM) or vehicle control for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

4.1.2. LDH Assay for Cytotoxicity

-

Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The LDH assay measures this release as an indicator of cytotoxicity.

-

Procedure:

-

Culture and treat cells as described for the MTT assay.

-

After the 24-hour treatment period, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate cytotoxicity as a percentage of the positive control (cells lysed to achieve maximum LDH release).

-

Genotoxicity Assays

4.2.1. Alkaline Comet Assay

-

Principle: This assay, also known as single-cell gel electrophoresis, detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail" shape.

-

Procedure:

-

Treat HepG2 cells with non-toxic concentrations of this compound (e.g., 10 and 25 µM), vehicle control, and a positive control (MMS) for 4 hours.

-

Embed the cells in low-melting-point agarose (B213101) on a microscope slide.

-

Lyse the cells in a high-salt solution to remove proteins.

-

Subject the slides to electrophoresis under alkaline conditions (pH > 13) to unwind the DNA and separate fragments.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantify the percentage of DNA in the comet tail using image analysis software.

-

Endocrine Disruption Assay

4.3.1. Estrogen Receptor Binding Assay

-

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled estrogen (e.g., [3H]-estradiol) from the estrogen receptor.

-

Procedure:

-

Prepare a cytosolic extract containing estrogen receptors from a suitable source (e.g., MCF-7 cells or rat uterine tissue).

-

Incubate the receptor preparation with a fixed concentration of [3H]-estradiol and varying concentrations of unlabeled this compound or 17β-estradiol.

-

Separate the receptor-bound and free radioligand using a method such as dextran-coated charcoal.

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the binding affinity (Ki) and relative binding affinity of this compound compared to 17β-estradiol.

-

Mechanistic Insights and Signaling Pathways

The toxicity of estrogenic compounds can be mediated through various mechanisms, including receptor-dependent and -independent pathways.

Potential Mechanism of this compound-Induced Toxicity

Caption: Potential dual mechanisms of this compound toxicity.

This diagram illustrates two potential pathways for this compound-induced toxicity. The first is a receptor-mediated pathway, where this compound may bind to the estrogen receptor and disrupt normal endocrine signaling. The second is a receptor-independent pathway, where the reactive epoxide group could directly interact with DNA, leading to genotoxicity.

Conclusion

This technical guide outlines a comprehensive and systematic in vitro strategy for assessing the toxicological profile of 16,17-Epoxy-estradiol. The proposed tiered approach, incorporating cytotoxicity, genotoxicity, and endocrine disruption assays, provides a robust framework for identifying potential hazards associated with this novel steroidal compound. The detailed protocols and illustrative data presented herein are intended to serve as a valuable resource for researchers and drug development professionals, guiding the early-stage safety evaluation of this compound and similar compounds. Further investigations will be necessary to fully elucidate the mechanisms of toxicity and to confirm these in vitro findings in more complex biological systems.

An In-depth Technical Guide on the Preliminary Biological Activity of T-2 Toxin

Disclaimer: Initial searches for "16,17-Epoxydesoxy-T-2 toxin" (16,17-EDT) did not yield specific information on a compound with this designation in publicly available scientific literature. The following guide focuses on the well-researched and structurally related mycotoxin, T-2 toxin , and is intended to provide relevant information for researchers, scientists, and drug development professionals.

T-2 toxin is a highly toxic type A trichothecene (B1219388) mycotoxin produced by various species of Fusarium fungi. It is a common contaminant of cereal grains and poses a significant threat to human and animal health. This guide summarizes key quantitative data, details experimental protocols for assessing its biological activity, and visualizes the primary signaling pathways involved in its mechanism of action.

Data Presentation: Quantitative Biological Activity of T-2 Toxin

The biological activity of T-2 toxin has been quantified in numerous studies, primarily focusing on its cytotoxic and inhibitory effects. The following tables summarize key quantitative data from various cell lines and animal models.

Table 1: Cytotoxicity of T-2 Toxin (IC50 Values)

| Cell Line | Assay Type | Incubation Time (h) | IC50 Value |

| HepG2 (Human Hepatoma) | MTT | 24 | 117.4 nM |

| HepG2 (Human Hepatoma) | MTT | 48 | 58.95 nM |

| HEK293T (Human Embryonic Kidney) | MTT | 24 | 15.65 nM |

| HEK293T (Human Embryonic Kidney) | MTT | 48 | 10.51 nM |

| SK-Mel/27 (Human Melanoma) | Neutral Red | Not Specified | 2.8 ng/mL |

| Primary Pig Alveolar Macrophages (PAMs) | Not Specified | Not Specified | 19.47 nM |

| Hs68 (Human Dermal Fibroblast) | MTT | 24 / 48 | Dose-dependent decrease in viability |

Table 2: Inhibition of Macromolecule Synthesis by T-2 Toxin

| Assay | Cell Type | IC50 Value |

| Protein Synthesis Inhibition | Various Tissue Culture Cells | 10 - 20 ng/mL |

| Protein Synthesis Inhibition | Mitogen-stimulated Lymphocytes | ~10 - 20 ng/mL |

Table 3: Acute Toxicity of T-2 Toxin in Animal Models (LD50 Values)

| Animal Model | Route of Administration | LD50 Value |

| Mice | Subcutaneous | 1.54 mg/kg |

| Mice | Dermal | 5.94 mg/kg |

| Rats | Not Specified | Not Specified (Protection observed with monoclonal antibody against 1 mg/kg lethal dose) |

| Animals (General) | Oral | 3 - 5 mg/kg |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments used to determine the biological activity of the T-2 toxin.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well tissue culture plates

-

Cell line of interest (e.g., HepG2, HEK293T)

-

Complete cell culture medium

-

T-2 toxin stock solution (in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Toxin Treatment: Prepare serial dilutions of T-2 toxin in a complete culture medium. Remove the old medium from the wells and add 100 µL of the T-2 toxin dilutions. Include a vehicle control (medium with the same concentration of solvent used for the toxin stock).

-

Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the T-2 toxin concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[1]

This assay quantifies the rate of protein synthesis by measuring the incorporation of a radiolabeled amino acid.

Materials:

-

Cultured cells (adherent or suspension)

-

Complete culture medium

-

T-2 toxin stock solution

-

Radiolabeled amino acid (e.g., [3H]-leucine)

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (B78521) (NaOH)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of T-2 toxin for a specified period (e.g., 1-2 hours).

-

Radiolabeling: Add the radiolabeled amino acid to the culture medium and incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.

-

Cell Lysis and Precipitation: Wash the cells with cold PBS to remove unincorporated radiolabel. Lyse the cells and precipitate the proteins using cold TCA.

-

Washing: Wash the protein precipitate with TCA to remove any remaining free radiolabeled amino acids.

-

Solubilization: Dissolve the protein precipitate in NaOH.

-

Scintillation Counting: Transfer the solubilized protein solution to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the rate of protein synthesis. Calculate the percentage of protein synthesis inhibition for each T-2 toxin concentration relative to the untreated control. Determine the IC50 value from the dose-response curve.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the effects of T-2 toxin.

Caption: T-2 Toxin Induced Apoptosis Signaling Pathway.

The diagram above illustrates the central role of oxidative stress and mitochondrial dysfunction in T-2 toxin-induced apoptosis. T-2 toxin exposure leads to an increase in reactive oxygen species (ROS), which in turn causes mitochondrial damage and DNA damage.[3] This triggers the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria.[3] Cytochrome c then activates a caspase cascade, culminating in the activation of caspase-3 and the execution of apoptosis.[4] Additionally, T-2 toxin can activate stress-related signaling pathways such as the MAPK and p53 pathways, which also contribute to apoptosis.

Caption: General Experimental Workflow for T-2 Toxin Research.

References

An In-depth Technical Guide to the Synthesis and Yield Optimization of 16,17-Epoxydesoxycortisone (16,17-EDT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 16,17-Epoxydesoxycortisone (16,17-EDT), a pivotal intermediate in the production of numerous steroidal drugs. The document details a core three-step synthesis process, explores alternative synthetic routes, and offers insights into the optimization of reaction yields. Detailed experimental protocols, comparative data, and visual diagrams of the synthesis pathways are presented to facilitate practical application in a research and development setting.

Introduction

16,17-Epoxydesoxycortisone (this compound), also known as 16α,17α-epoxyprogesterone or Woshi oxide, is a critical building block in the synthesis of a wide array of corticosteroids, including prednisolone, dexamethasone, and medroxyprogesterone.[1] The introduction of the 16α,17α-epoxide ring is a key functionalization that allows for subsequent chemical modifications to build the desired steroidal backbone. This guide focuses on the chemical synthesis of this compound, with a particular emphasis on a high-yield, three-step pathway and strategies for optimizing the efficiency of each synthetic step.

Core Synthesis Pathway: From 16-en-20-one Steroid

A highly efficient and selective synthesis of this compound has been developed, commencing from a 16-en-20-one steroid precursor. This pathway involves a three-step reaction sequence: stereoselective reduction of the 20-carbonyl group, diastereoselective epoxidation of the 16,17-double bond, and subsequent oxidation of the 20-hydroxyl group. This method is reported to achieve an impressive overall yield of up to 80%.[1]

Caption: Core three-step synthesis pathway of this compound.

Step 1: Reduction of the 20-Carbonyl Group

The initial step involves the stereoselective reduction of the 20-carbonyl group of the 16-en-20-one steroid to a 20-hydroxyl group. This transformation is crucial as the resulting allylic alcohol directs the stereochemistry of the subsequent epoxidation step.

Experimental Protocol:

A common method for this reduction utilizes zinc powder in a solvent mixture.[1]

-

Reaction Setup: Dissolve the 16-en-20-one steroid (1 equivalent) in a mixture of glacial acetic acid and dichloromethane (B109758).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath.

-

Addition of Reducing Agent: Add zinc powder (approximately 10 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove excess zinc powder. The filtrate is then diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Yield Optimization:

The choice of reducing agent and reaction conditions can significantly impact the yield and stereoselectivity of this step.

| Reagent | Conditions | Diastereomeric Ratio (α:β) | Yield | Notes |

| Zinc Powder | Glacial acetic acid, CH₂Cl₂, 0°C | High α-selectivity | High | Mild conditions, cost-effective.[1] |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to RT | Variable, substrate-dependent | Good to Excellent | A common and versatile reducing agent.[2] |

| Sodium Borohydride with CeCl₃ (Luche Reduction) | Methanol, -78°C to 0°C | Can improve selectivity | Good to Excellent | Particularly effective for reducing α,β-unsaturated ketones. |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C | Generally less selective for this transformation | High | Highly reactive, less commonly used for this specific step due to potential side reactions. |

Key Optimization Factors:

-

Temperature: Lower temperatures generally favor higher stereoselectivity.

-

Solvent: The polarity of the solvent can influence the reactivity of the reducing agent and the solubility of the steroid.

-

Additives: Lewis acids, such as cerium(III) chloride, can enhance the selectivity of the reduction.

Step 2: Epoxidation of the 16,17-Double Bond

The second step is the diastereoselective epoxidation of the 16,17-double bond of the 16-en-20-hydroxy steroid. The presence of the adjacent 20-hydroxyl group directs the epoxidation to the α-face of the steroid, leading to the desired 16α,17α-epoxide.

Experimental Protocol:

A widely used method for this epoxidation employs a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA).

-

Reaction Setup: Dissolve the 16-en-20-hydroxy steroid (1 equivalent) in a suitable solvent, such as dichloromethane.

-

Addition of Epoxidizing Agent: Add m-CPBA (1.1-1.5 equivalents) portion-wise to the solution at 0°C.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Workup: Upon completion, quench the excess peracid with a reducing agent (e.g., sodium thiosulfate (B1220275) solution). The organic layer is then washed with a saturated sodium bicarbonate solution to remove the benzoic acid byproduct, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography. A reported isolated yield for this step is as high as 96.8%.

Yield Optimization:

The choice of peracid and reaction conditions is critical for achieving high yield and stereoselectivity.

| Reagent | Conditions | Diastereoselectivity | Yield | Notes |

| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0°C | High α-selectivity | >95% | A common and effective reagent for epoxidation. |

| Peracetic acid | Acetic acid, various temperatures | Good α-selectivity | Good to Excellent | Can be generated in situ, but may require careful control of conditions. |

| Magnesium monoperoxyphthalate (MMPP) | Isopropanol/water | High α-selectivity | High | A stable and safer alternative to m-CPBA. |

Key Optimization Factors:

-

Peracid Choice: The reactivity and stability of the peracid can influence the reaction rate and side product formation.

-

Solvent: Aprotic solvents like dichloromethane are commonly used to prevent ring-opening of the newly formed epoxide.

-

pH: Maintaining a neutral or slightly basic pH during workup is important to prevent acid-catalyzed hydrolysis of the epoxide.

Step 3: Oxidation of the 20-Hydroxyl Group

The final step in this pathway is the oxidation of the 20-hydroxyl group to a carbonyl group, yielding this compound.

Experimental Protocol:

The Jones oxidation is a classic and effective method for this transformation.

-

Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, and then slowly add water.

-

Reaction Setup: Dissolve the 16α,17α-epoxy-20-hydroxy steroid (1 equivalent) in acetone (B3395972) and cool the solution to 0°C.

-

Addition of Oxidant: Slowly add the prepared Jones reagent dropwise to the stirred solution.

-

Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the formation of a more nonpolar product spot indicate the progress of the reaction.

-

Workup: Quench the excess oxidant by adding a small amount of isopropanol. The mixture is then diluted with water and the product is extracted with an organic solvent. The organic extracts are washed with water and brine, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography to afford this compound. A reported isolated yield for this step is 90.6%.

Yield Optimization:

While the Jones oxidation is robust, milder and more selective oxidizing agents can also be employed, especially for sensitive substrates.

| Reagent | Conditions | Yield | Notes |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | 0°C to RT | High (e.g., 90.6%) | Strong oxidant, inexpensive, but chromium is toxic. |

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, RT | Good to Excellent | Milder than Jones reagent, can minimize side reactions. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | High | Very mild and selective, avoids heavy metals. |

| Swern Oxidation ((COCl)₂/DMSO/Et₃N) | CH₂Cl₂, -78°C | High | Mild conditions, but requires low temperatures and careful handling of reagents. |

Key Optimization Factors:

-

Oxidant Choice: The choice of oxidant depends on the substrate's sensitivity to acidic or harsh conditions.

-

Temperature: Low temperatures are often preferred to minimize over-oxidation or side reactions.

-

Workup: Careful quenching of the oxidant and thorough washing are necessary to remove byproducts.

Alternative Synthesis Pathway: From Diosgenin (B1670711)

An alternative route to 16,17-epoxy steroids can be envisioned starting from diosgenin, a naturally occurring sapogenin. This pathway involves the degradation of the spiroketal side chain of diosgenin to form a pregnane (B1235032) skeleton, followed by functional group manipulations to introduce the 16,17-epoxide. A key intermediate in this route is 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA).

References

- 1. CN104610421B - The synthetic method of 16ALPHA,17ALPHA-epoxyprogesterone - Google Patents [patents.google.com]

- 2. Asymmetric reduction of steroidal 20-ketones: chemical synthesis of corticosteroid derivatives containing the 20 alpha, 21-diol and 17 alpha, 20 alpha, 21-triol side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of the Novel Diterpenoid Derivative 16,17-EDT: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel diterpenoid derivative, 16,17-EDT. The methodologies and spectral data presented herein are essential for the structural elucidation and characterization of this compound, which is of significant interest to researchers in drug development and natural product chemistry. Due to the novelty of this compound, this guide synthesizes data from analogous sulfur-containing diterpenoids and steroidal dithiolanes to present a predictive but thorough spectroscopic profile. The core structure is presumed to be a diterpenoid scaffold with an ethane-1,2-dithiol (EDT) moiety forming a dithiolane ring at the C-16 and C-17 positions.

Predicted Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the primary spectroscopic techniques used to characterize this compound. These values are derived from established data for diterpenoid and steroid backbones, with specific shifts and absorptions for the 16,17-dithiolane functional group inferred from related sulfur-containing compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 500 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1α | 1.55 | m | |

| H-1β | 1.70 | m | |

| ... | ... | ... | ... |

| H-14 | 2.10 | m | |

| H-15 | 2.50 | m | |

| H-16 | 3.80 | d | 8.5 |

| H-17 | 3.95 | d | 8.5 |

| -S-CH₂-CH₂-S- | 3.20-3.40 | m | |

| CH₃-18 | 0.85 | s | |

| CH₃-19 | 0.92 | s | |

| CH₃-20 | 1.15 | s |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 125 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 38.5 |

| C-2 | 19.2 |

| ... | ... |

| C-15 | 35.8 |

| C-16 | 75.5 |

| C-17 | 78.0 |

| -S-CH₂-CH₂-S- | 39.0 |

| C-18 | 21.5 |

| C-19 | 23.0 |

| C-20 | 15.8 |

Table 3: Key IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopic Method | Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) | Assignment |

| IR Spectroscopy | ||

| 2950-2850 | C-H stretching (alkane) | |

| 1460, 1380 | C-H bending (alkane) | |

| 750-600 | C-S stretching | |

| UV-Vis Spectroscopy | ||

| 210-230 | S-C=C or sulfur-related transitions |

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Interpretation |

| [M]+ | Molecular Ion |

| [M - C₂H₄S₂]+ | Loss of the dithiolane ring |

| [M - C₂H₄S₂ - CH₃]+ | Subsequent loss of a methyl group |

| Various | Fragmentation of the diterpenoid backbone |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are standard for the analysis of novel organic compounds, particularly those with steroid or diterpenoid structures.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a 500 MHz spectrometer.

-

¹H NMR: Spectra are recorded with a spectral width of 0-12 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. A total of 16 scans are typically averaged.

-

¹³C NMR: Spectra are recorded with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence. An acquisition time of 1 second and a relaxation delay of 2 seconds are used, with approximately 1024 scans averaged to achieve a good signal-to-noise ratio.

-

2D NMR: Standard pulse programs are used for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are crucial for the complete assignment of the molecular structure.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent like chloroform onto a salt plate (NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: High-resolution mass spectra are obtained using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition: The instrument is operated in positive ion mode. The full scan mass spectrum is acquired over a mass-to-charge (m/z) range of 100-1000. For structural elucidation, tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.[1]

2.4 UV-Vis Spectroscopy

-

Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent, such as ethanol (B145695) or cyclohexane.

-

Instrumentation: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: The absorbance is scanned over a wavelength range of 200-800 nm. The solvent is used as a reference blank. The wavelength of maximum absorbance (λ_max) is recorded.[2]

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for the spectroscopic analysis of a novel compound and a plausible signaling pathway that could be investigated for a bioactive molecule like this compound.

The spectroscopic analysis of the novel diterpenoid derivative this compound requires a multi-faceted approach employing NMR, IR, MS, and UV-Vis techniques. While direct experimental data for this specific compound is not yet publicly available, the predictive data and standardized protocols presented in this guide, based on structurally similar molecules, provide a robust framework for its characterization. The successful elucidation of its structure will be crucial for understanding its chemical properties and potential biological activities, thereby paving the way for further research and development.

References

Methodological & Application

Application Notes and Protocols for a Cell-Based Assay to Characterize 16,17-Epitestosterone (16,17-EDT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

16,17-Epitestosterone (16,17-EDT), the 17α-epimer of testosterone (B1683101), is an endogenous steroid that has garnered significant interest due to its unique biological activities. Unlike its potent androgenic counterpart, this compound exhibits weak competitive antagonism at the androgen receptor (AR) and acts as a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more active dihydrotestosterone (B1667394) (DHT).[1] This dual mechanism of action suggests its potential role in modulating androgen-dependent physiological and pathological processes.[2][3] To facilitate the screening and characterization of this compound and other potential anti-androgenic compounds, we have developed a robust cell-based reporter assay.

This application note provides a detailed protocol for a cell-based assay to quantify the antagonistic activity of this compound on the androgen receptor. The assay utilizes a human cell line stably co-transfected with an expression vector for the human androgen receptor and a reporter vector containing an androgen-responsive element (ARE) driving the expression of a luciferase reporter gene.[4][5] In the presence of an AR agonist like DHT, the receptor is activated, binds to the ARE, and induces luciferase expression. The antagonistic activity of this compound can be quantified by its ability to inhibit this DHT-induced luciferase activity.

Signaling Pathway of this compound as an Androgen Receptor Antagonist

The proposed mechanism of action for this compound as an AR antagonist is illustrated in the signaling pathway diagram below. In this pathway, this compound competitively binds to the androgen receptor, preventing its activation by natural androgens like Dihydrotestosterone (DHT). This inhibition blocks the subsequent translocation of the AR to the nucleus, its binding to Androgen Response Elements (AREs) on the DNA, and the transcription of target genes.

References

Unraveling the In Vitro Applications of 16,17-EDT: A Protocol Overview

For Researchers, Scientists, and Drug Development Professionals

The compound designated as 16,17-Epidehydrothyrsiferol (16,17-EDT) has emerged as a molecule of interest within the scientific community. However, detailed, publicly available in vitro experimental protocols and comprehensive quantitative data regarding its biological activities are not readily found in the current body of scientific literature. Extensive searches for established methodologies and datasets related to this compound have not yielded specific, validated protocols for its application in in vitro settings.

This document aims to provide a foundational framework for researchers interested in investigating the in vitro effects of this compound. Given the absence of specific public information, the following sections will outline generalizable experimental designs and potential signaling pathways that could be explored based on common practices in drug discovery and cell biology. The provided protocols and diagrams are intended as a starting point and will require significant adaptation and validation for this particular compound.

Potential Areas of In Vitro Investigation for this compound

Based on the general approaches for characterizing novel compounds, several key areas of in vitro research can be proposed for this compound. These include, but are not limited to:

-

Cytotoxicity and Cell Viability Assays: To determine the concentration range at which this compound affects cell survival.

-

Target Engagement and Binding Assays: To identify the molecular targets of this compound.

-

Signaling Pathway Analysis: To elucidate the intracellular cascades modulated by this compound.

-

Functional Assays: To assess the physiological or pathological consequences of this compound treatment in relevant cell models.

Hypothetical Experimental Workflow

The following diagram illustrates a logical workflow for the initial in vitro characterization of a novel compound like this compound.

Application Note: High-Throughput Screening for Androgen Receptor Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction

The androgen receptor (AR), a steroid hormone receptor, plays a crucial role in the development and maintenance of male secondary sexual characteristics by regulating the transcription of androgen-sensitive genes.[1] Dysregulation of AR activity is implicated in various pathological conditions, making it a significant target for drug discovery. High-throughput screening (HTS) is a powerful methodology for identifying novel modulators of AR transcriptional activity from large compound libraries.[2][3] This application note provides a detailed protocol for a cell-based HTS assay to identify both agonists and antagonists of the androgen receptor.

The Multifunctional Androgen Receptor Screening (MARS) assay is a flexible and robust HTS method that utilizes flow cytometry to measure AR transcriptional activation.[1][4] This assay employs androgen-independent human prostate cancer-derived PC3 cells transiently co-transfected with a wild-type human AR expression vector and an androgen-sensitive promoter driving the expression of a destabilized enhanced green fluorescent protein (dsEGFP). Stimulation with AR agonists induces dsEGFP expression, while antagonists block this induction in the presence of a submaximal concentration of an AR agonist.

Signaling Pathway

The androgen receptor signaling pathway is a key regulator of gene expression. In its inactive state, AR resides in the cytoplasm. Upon binding to an androgen (agonist), the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes. Antagonists can competitively bind to the AR, preventing its activation and subsequent gene transcription.

Caption: Androgen Receptor Signaling Pathway.

Experimental Protocols

1. Cell Culture and Transfection

-

Cell Line: PC3 human prostate adenocarcinoma cells (androgen-independent).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% L-glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Transfection:

-

Co-transfect PC3 cells with an expression vector for the wild-type human AR and a reporter vector containing an androgen-sensitive promoter regulating the expression of dsEGFP.

-

Use a suitable transfection reagent according to the manufacturer's protocol.

-

Allow cells to recover and express the transfected plasmids for 24-48 hours before proceeding with the assay.

-

2. High-Throughput Screening Assay

The following protocol is adapted from the Multifunctional Androgen Receptor Screening (MARS) assay.

Workflow Diagram

Caption: High-Throughput Screening Workflow.

Materials:

-

Transfected PC3 cells

-

Assay plates (e.g., 96-well or 384-well)

-

Test compound library

-

R1881 (synthetic androgen agonist)

-

Bicalutamide (antiandrogen)

-

Cyproterone (B1669671) acetate (B1210297) (antiandrogen)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer with high-throughput capabilities (e.g., HyperCyt system)

Procedure:

-

Compound Plating:

-

Prepare serial dilutions of test compounds and control compounds (R1881, bicalutamide, cyproterone acetate) in DMSO.

-

Dispense the compounds into the assay plates. For antagonist screening, co-administer a submaximal concentration of R1881 (e.g., EC50 concentration) with the test compounds.

-

Include appropriate controls: vehicle (DMSO) only, R1881 only (for agonist and antagonist screens), and known antagonists.

-

-

Cell Seeding:

-

Trypsinize and resuspend the transfected PC3 cells in fresh culture medium.

-

Adjust the cell density to an appropriate concentration.

-

Dispense the cell suspension into the assay plates containing the pre-plated compounds.

-

-

Incubation:

-

Incubate the plates at 37°C and 5% CO2 for 24-48 hours to allow for compound treatment and reporter gene expression.

-

-

Flow Cytometry Analysis:

-

Gently resuspend the cells in each well.

-

Analyze the dsEGFP expression in the cells using a high-throughput flow cytometer.

-

Acquire data for a sufficient number of events per well to ensure statistical significance.

-

Data Presentation

Quantitative data from the HTS assay should be summarized in tables for clear comparison of the activity of different compounds.

Table 1: Agonist Activity of Control Compounds

| Compound | Concentration (nM) | dsEGFP Expression (Mean Fluorescence Intensity) | Fold Induction (over Vehicle) |

| Vehicle (DMSO) | - | 150 | 1.0 |

| R1881 | 0.1 | 1200 | 8.0 |

| R1881 | 1 | 3000 | 20.0 |

| R1881 | 10 | 4500 | 30.0 |

| Dihydrotestosterone | 1 | 2850 | 19.0 |

| Dihydrotestosterone | 10 | 4200 | 28.0 |

Table 2: Antagonist Activity of Control Compounds (in the presence of 1 pM R1881)

| Compound | Concentration (nM) | dsEGFP Expression (Mean Fluorescence Intensity) | % Inhibition |

| R1881 (1 pM) only | - | 2500 | 0 |

| Bicalutamide | 10 | 1875 | 25 |

| Bicalutamide | 100 | 625 | 75 |

| Bicalutamide | 1000 | 250 | 90 |

| Cyproterone acetate | 10 | 2000 | 20 |

| Cyproterone acetate | 100 | 875 | 65 |

| Cyproterone acetate | 1000 | 375 | 85 |

Data Analysis

-

Hit Identification: "Hits" are identified as compounds that produce a response significantly different from the negative control (vehicle). The threshold for hit identification is typically set at a certain number of standard deviations from the mean of the negative controls.

-

Dose-Response Curves: For identified hits, dose-response experiments should be performed to determine their potency (EC50 for agonists, IC50 for antagonists).

-

Z'-factor: The quality and robustness of the assay can be assessed by calculating the Z'-factor, which is a measure of the statistical effect size. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

The described cell-based high-throughput screening assay provides a reliable and efficient method for identifying and characterizing novel modulators of androgen receptor activity. The use of a fluorescent reporter and flow cytometry allows for sensitive and quantitative measurements, making it a valuable tool in the early stages of drug discovery for androgen-related diseases. The assay is adaptable for screening both agonists and antagonists and can be used to generate robust dose-response data for hit validation and lead optimization.

References

- 1. A multifunctional androgen receptor screening assay using the high-throughput Hypercyt flow cytometry system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labkey.com [labkey.com]

- 4. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for the Quantification of Epitestosterone (17α-hydroxy-4-androsten-3-one)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Epitestosterone (B28515) (17α-hydroxy-4-androsten-3-one) is the naturally occurring, biologically less active epimer of testosterone (B1683101). The ratio of testosterone to epitestosterone (T/E ratio) in urine is a crucial marker for detecting the illicit use of exogenous testosterone in sports doping control, with regulatory bodies like the World Anti-Doping Agency (WADA) setting specific thresholds.[1][2] Accurate and robust analytical methods for the quantification of epitestosterone in biological matrices, primarily urine, are therefore essential. These application notes provide detailed protocols for the quantification of epitestosterone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Section 1: Comparative Quantitative Data

The following tables summarize the quantitative performance data for the analytical methods described in these notes. This allows for a direct comparison of their key validation parameters.

Table 1.1: Performance Characteristics of LC-MS/MS Method for Epitestosterone Quantification in Urine

| Parameter | Performance Metric | Reference |

| Limit of Detection (LOD) | 0.5 ng/mL | [1][2] |

| Limit of Quantification (LOQ) | 1 ng/mL | [1] |

| Linearity Range | 1 - 100 ng/mL | |

| Correlation Coefficient (r²) | > 0.99 | |

| Precision (Intra-day) | < 15% RSD | |

| Precision (Inter-day) | < 15% RSD | |

| Accuracy | Within 15% of target | |

| Recovery | 80-90% |

Table 1.2: Performance Characteristics of GC-MS Method for Epitestosterone Quantification in Urine

| Parameter | Performance Metric | Reference |

| Limit of Detection (LOD) | ~0.3 ng/mL (PCI-NH3) | |

| Limit of Quantification (LOQ) | 2.5 - 5 ng/mL | |

| Linearity Range | 10 - 500 ng/mL | |

| Correlation Coefficient (r²) | > 0.99 | |

| Precision (Intra-day) | < 8.3% RSD | |

| Precision (Inter-day) | < 11.7% RSD | |

| Accuracy | Not explicitly stated | |

| Recovery | > 80% |

Table 1.3: Performance Characteristics of ELISA Method for Epitestosterone Quantification

| Parameter | Performance Metric | Reference |

| Detection Range | 123.46 - 10000 pg/mL | |

| Sensitivity | 51.5 pg/mL | |

| Specificity | High for Epitestosterone | |

| Precision (Intra-assay) | < 10% | |

| Precision (Inter-assay) | < 12% | |

| Sample Types | Serum, plasma, other biological fluids |

Section 2: Experimental Protocols and Visualizations

This section provides detailed methodologies for the quantification of epitestosterone. Each protocol is accompanied by a Graphviz diagram illustrating the workflow.

Metabolic Pathway of Epitestosterone

Epitestosterone is an epimer of testosterone, and its formation is closely linked to the steroidogenesis pathway. The following diagram illustrates the key steps in its biosynthesis.

LC-MS/MS Quantification of Epitestosterone in Urine

This method offers high sensitivity and specificity and is widely used in anti-doping laboratories. It involves enzymatic hydrolysis of conjugated epitestosterone, liquid-liquid extraction, derivatization to enhance ionization, and subsequent analysis by LC-MS/MS.

-

Sample Preparation:

-

To 3 mL of urine in a silanized glass test tube, add an appropriate amount of deuterated internal standard (e.g., 75 ng of d3-epitestosterone).

-

Add 1 mL of phosphate (B84403) buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli.

-

Vortex and incubate at 55°C for 1 hour to deconjugate the glucuronidated steroids.

-

Allow the sample to cool to room temperature.

-

Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 3000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

-

Derivatization:

-

Reconstitute the dried extract in 100 µL of a solution containing 1 mg/mL Girard's Reagent P in 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.2).

-

Vortex and incubate at room temperature for 1 hour.

-

Transfer the solution to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: Waters Acquity UPLC or equivalent.

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol (B129727).

-

Flow Rate: 350 µL/min.

-

Gradient: Start at 25% B, ramp to 95% B over 9 minutes, hold for 1.5 minutes, then return to initial conditions.

-

Injection Volume: 20 µL.

-

Mass Spectrometer: Q-TOF mass spectrometer or triple quadrupole.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Data Acquisition: Monitor the appropriate precursor and product ion transitions for epitestosterone-Girard P and its internal standard.

-

GC-MS Quantification of Epitestosterone in Urine

GC-MS is a well-established and robust method for steroid profiling. It requires derivatization to increase the volatility and thermal stability of the analytes.

-

Sample Preparation:

-

To 2 mL of urine, add an internal standard (e.g., 17α-methyltestosterone).

-

Add 1 mL of phosphate buffer (pH 6.0) and 50 µL of β-glucuronidase.

-

Incubate at 55°C for 1 hour.

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the hydrolyzed urine onto the SPE cartridge.

-

Wash the cartridge with 3 mL of water, followed by 3 mL of 10% methanol in water, and finally 3 mL of hexane.

-

Elute the steroids with 3 mL of methyl tert-butyl ether (MTBE).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Add 50 µL of the derivatizing reagent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH4I), and dithioerythritol).

-

Seal the vial and heat at 60°C for 20 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Analysis:

-

GC System: Agilent 7890 or equivalent.

-

Column: VF-5ms, 10 m x 0.15 mm x 0.15 µm or similar.

-

Injector: Splitless, 250°C.

-

Carrier Gas: Helium, constant flow of 0.5 mL/min.

-

Oven Program: Start at 170°C, hold for 0.5 min, ramp at 10°C/min to 260°C, then ramp at 50°C/min to 320°C and hold for 1 min.

-

Mass Spectrometer: Triple quadrupole or single quadrupole MS.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target ions of the derivatized epitestosterone and internal standard.

-

ELISA Quantification of Epitestosterone

ELISA provides a high-throughput, cost-effective method for screening a large number of samples. It is based on a competitive immunoassay principle.

-

Reagent and Sample Preparation:

-

Bring all reagents and samples to room temperature before use.

-

Prepare a serial dilution of the epitestosterone standard to create a standard curve (e.g., 10,000 pg/mL down to ~40 pg/mL).

-

Prepare samples. Serum, plasma, or other biological fluids may require appropriate dilution with the provided assay buffer.

-

-

Assay Procedure:

-

Add 50 µL of each standard, blank, and sample to the appropriate wells of the antibody-pre-coated microplate.

-

Immediately add 50 µL of Detection Reagent A (biotin-conjugated epitestosterone) to each well (except the blank).

-

Shake gently, cover the plate, and incubate for 1 hour at 37°C.

-

Aspirate the liquid from each well and wash 3 times with 300 µL of 1x Wash Solution per well.

-

Add 100 µL of Detection Reagent B (HRP-conjugated avidin) to each well.

-